But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol
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Overview
Description
But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol is a complex organic compound with a diverse range of applications in various scientific fields This compound is characterized by its unique structure, which includes a but-2-enedioic acid moiety and a phenylpropanol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol typically involves multiple steps, starting with the preparation of the but-2-enedioic acid component. This can be achieved through the oxidation of but-2-ene using reagents such as potassium permanganate or ozone. The phenylpropanol derivative can be synthesized through a series of reactions involving the alkylation of phenol with propylene oxide, followed by hydrolysis and reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and reduction processes, utilizing catalysts to enhance reaction efficiency. The use of continuous flow reactors and automated systems can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in organic synthesis, aiding in the preparation of more complex molecules. Its unique structure allows for versatile modifications, making it valuable in the development of new synthetic pathways.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural components are often utilized in the design of enzyme inhibitors or activators.
Medicine
In the pharmaceutical industry, But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
Industrially, this compound is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylpropanol moiety can bind to active sites, inhibiting or activating biological pathways. The but-2-enedioic acid component may participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Fumaric Acid: Shares the but-2-enedioic acid structure but lacks the phenylpropanol derivative.
Bisphenol A: Contains phenyl groups and is used in polymer production but has a different core structure.
Propylene Glycol: Similar in having a propylene oxide derivative but lacks the phenyl groups.
Uniqueness
But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol is unique due to its combination of but-2-enedioic acid and phenylpropanol components. This dual functionality allows for a wide range of chemical reactions and applications, setting it apart from other similar compounds.
Properties
CAS No. |
39382-25-7 |
---|---|
Molecular Formula |
C25H32O8 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
but-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C21H28O4.C4H4O4/c1-21(2,17-5-9-19(10-6-17)24-15-3-13-22)18-7-11-20(12-8-18)25-16-4-14-23;5-3(6)1-2-4(7)8/h5-12,22-23H,3-4,13-16H2,1-2H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
BUZDBQVGZVWWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCCCO)C2=CC=C(C=C2)OCCCO.C(=CC(=O)O)C(=O)O |
physical_description |
Powder or granules; [Xerox MSDS] |
Related CAS |
39382-25-7 |
Origin of Product |
United States |
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